ADDA

説明

特性

CAS番号 |

126456-06-2 |

|---|---|

分子式 |

C20H29NO3 |

分子量 |

331.4 g/mol |

IUPAC名 |

(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |

InChI |

InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/b11-10+,14-12+/t15-,16-,18-,19-/m0/s1 |

InChIキー |

HJVCHYDYCYBBQX-HLTLHRPFSA-N |

異性体SMILES |

C[C@@H](/C=C(\C)/C=C/[C@@H]([C@H](C)C(=O)O)N)[C@H](CC1=CC=CC=C1)OC |

正規SMILES |

CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ADDA; |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Architecture of ADDA: A Technical Guide for Researchers

(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) , commonly known as ADDA, is a unique and crucial non-proteinogenic β-amino acid. It is a hallmark component of a class of potent hepatotoxins, including microcystins and nodularins, which are produced by cyanobacteria. The singular structure of this compound is indispensable for the biological activity of these toxins, making it a subject of significant interest in the fields of toxicology, pharmacology, and drug development. This guide provides an in-depth overview of the chemical structure of this compound, its physicochemical properties, experimental protocols for its synthesis and isolation, and its role in biological signaling pathways.

Core Chemical Structure

This compound is a C20 amino acid characterized by a complex arrangement of chiral centers, conjugated double bonds, and various functional groups. Its systematic IUPAC name is (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid. The molecule features a ten-carbon backbone with a phenyl group at one terminus and a carboxylic acid group at the other. Key structural features include an amino group at the C3 position, a methoxy group at C9, and methyl groups at the C2, C6, and C8 positions. The conjugated diene system at C4 and C6 is crucial for its biological activity.

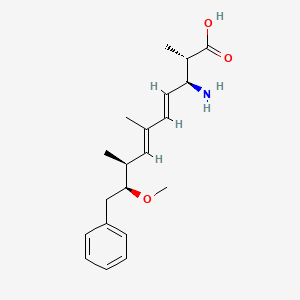

Caption: Chemical structure of this compound.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that as a non-standard amino acid, comprehensive experimental data for properties like pKa, pI, and solubility are not as readily available as for the 20 proteinogenic amino acids.

| Property | Value |

| Molecular Formula | C₂₀H₂₉NO₃ |

| Molecular Weight | 331.45 g/mol |

| IUPAC Name | (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |

| Appearance | Crystalline solid |

| Solubility | Soluble in water, slightly soluble in alcohol, and insoluble in nonpolar organic solvents. |

| Melting Point | Decomposes on heating, making a precise melting point difficult to determine using standard techniques.[1] |

| pKa (α-COOH) | Estimated to be in the range of typical amino acid α-carboxyl groups (~2.3). |

| pKa (α-NH₃⁺) | Estimated to be in the range of typical amino acid α-amino groups (~9.6). |

| Isoelectric Point (pI) | Estimated to be near neutral pH, similar to other amino acids with non-ionizable side chains. |

| ¹H NMR | Characteristic signals for vinyl, methoxy, methyl, and phenyl protons are observed. Specific shifts are dependent on the solvent used. |

| ¹³C NMR | Resonances corresponding to the carboxylic acid, diene, phenyl ring, and aliphatic carbons are present. |

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a complex multi-step process that requires careful control of stereochemistry. Several synthetic routes have been reported in the literature. A generalized workflow is presented below, often involving the coupling of two chiral fragments.

Caption: Generalized workflow for the total synthesis of this compound.

A detailed experimental protocol for the stereocontrolled synthesis of this compound often utilizes chiral auxiliaries to establish the correct stereocenters. For instance, one approach involves the use of a (4R,5S)-4-methyl-5-phenyloxazolidin-2-one as a chiral template to construct the 8S and 9S chiral centers, while the 2S and 3S centers are derived from D-aspartic acid.[2][3] The synthesis involves multiple steps of protection, coupling, and deprotection to yield the final this compound molecule.

Isolation of this compound from Microcystins

This compound can be isolated from microcystins through enzymatic or chemical hydrolysis. A common method involves the use of bacterial enzymes that can degrade the cyclic peptide structure of microcystins, releasing this compound as one of the products.

Methodology:

-

Culturing of Microcystin-degrading Bacteria: A bacterial strain capable of degrading microcystins, such as Sphingomonas sp., is cultured in an appropriate medium.

-

Cell Lysis and Enzyme Extraction: The bacterial cells are harvested and lysed to release the enzymes responsible for microcystin degradation.

-

Enzymatic Hydrolysis of Microcystin: The extracted enzymes are incubated with a purified sample of a microcystin variant (e.g., microcystin-LR). The reaction proceeds through the linearization of the cyclic peptide followed by further cleavage to release smaller peptide fragments and this compound.[4]

-

Purification of this compound: The resulting hydrolysate is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify the this compound from other components of the reaction mixture.

-

Structural Characterization: The identity and purity of the isolated this compound are confirmed using analytical techniques like mass spectrometry and NMR spectroscopy.

Signaling Pathway and Mechanism of Action

This compound is a critical component for the toxicity of microcystins, which are potent inhibitors of eukaryotic protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes play crucial roles in a multitude of cellular processes, and their inhibition leads to hyperphosphorylation of numerous proteins, disrupting cellular function and leading to apoptosis and necrosis, particularly in hepatocytes.

The this compound side chain of microcystin plays a key role in the interaction with the active site of the protein phosphatases. It is understood that the hydrophobic nature of the this compound side chain contributes significantly to the binding affinity. The conjugated diene system within this compound is also thought to be important for this interaction. The inhibition is a two-step process, starting with a rapid, reversible binding, followed by a slower, covalent interaction with a cysteine residue in the catalytic subunit of the phosphatase.

Caption: Inhibition of protein phosphatases by microcystin-LR.

Protein Phosphatase Inhibition Assay

A common method to assess the biological activity of microcystins, and by extension the importance of the this compound moiety, is the protein phosphatase inhibition assay. A colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate is frequently employed.

Protocol Overview:

-

Reagent Preparation:

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) with appropriate pH and cofactors (e.g., MnCl₂) is prepared.

-

Enzyme Solution: A purified preparation of protein phosphatase 1 or 2A is diluted in the assay buffer.

-

Substrate Solution: p-Nitrophenyl phosphate (pNPP) is dissolved in the assay buffer.

-

Inhibitor Solution: A series of dilutions of the microcystin-containing sample (or purified this compound-containing compound) are prepared.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the enzyme solution.

-

Add the inhibitor solution at various concentrations to the respective wells. A control well with no inhibitor is also prepared.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate at a controlled temperature for a specific time.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

-

Data Analysis:

-

The dephosphorylation of pNPP by the phosphatase results in the formation of p-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 405 nm.

-

The percentage of inhibition is calculated for each concentration of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

This in-depth guide provides a comprehensive overview of the chemical structure of this compound, its properties, and its significance in biological systems. The provided experimental frameworks and pathway diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. 3hbiomedical.com [3hbiomedical.com]

- 4. Stereocontrolled synthesis of (2S, 3S, 8S, 9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4E,6E-dienoic acid (this compound), the characteristic amino acid of microcystins and nodularin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Unseen Architect of Toxicity: A Technical Guide to (2S,3S,4E,6E,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,4E,6E,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly abbreviated as ADDA, is a unique, non-proteinogenic β-amino acid that stands as a cornerstone of the potent toxicity exhibited by a class of cyanotoxins, including microcystins and nodularins.[1][2][3][4][5] These toxins are notorious for their hepatotoxicity, posing a significant threat to environmental and public health.[6] The intricate chemical structure of this compound, particularly its conjugated diene system, is not only a distinctive feature but also the lynchpin of its biological activity. This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, its pivotal role in toxicology, established experimental protocols for its study, and the signaling pathways it perturbs.

Chemical and Physical Properties of this compound

The this compound molecule is a C20 amino acid characterized by a complex stereochemistry and a unique side chain. Its defining feature is the conjugated diene system within the deca-4,6-dienoic acid backbone, which is responsible for a characteristic ultraviolet (UV) absorbance maximum at 238 nm.[7] This property is frequently exploited for the detection and quantification of this compound-containing toxins. The this compound moiety is essential for the potent biological activity of microcystins and nodularins.[6][8]

| Property | Value | Reference(s) |

| Full Name | (2S,3S,4E,6E,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid | [1][4] |

| Abbreviation | This compound | [4] |

| Molecular Formula | C₂₀H₂₉NO₃ | [9] |

| Molecular Weight | 331.45 g/mol | [9] |

| Appearance | Crystalline solid | [No specific citation found] |

| UV Absorbance Max (λmax) | 238 nm | [7] |

| Key Structural Features | Non-proteinogenic β-amino acid, conjugated diene system, four stereogenic centers | [8][9] |

Biological Role and Mechanism of Action

The significance of this compound lies in its indispensable role in the toxicity of microcystins and nodularins. The this compound side chain is crucial for the interaction and potent inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[7][10][11] This inhibition is a key molecular initiating event leading to the toxic effects of these cyanotoxins.

The mechanism of inhibition involves the binding of the this compound side chain into a hydrophobic groove of the phosphatase, leading to the blockage of the active site. This interaction can be covalent in some microcystin variants. The inhibition of PP1 and PP2A disrupts the delicate balance of protein phosphorylation and dephosphorylation within the cell, leading to a state of hyperphosphorylation of numerous cellular proteins. This widespread dysregulation of phosphorylation-dependent signaling pathways ultimately results in cytotoxicity, particularly in hepatocytes, leading to liver damage.[11]

Experimental Protocols

Isolation and Purification of this compound from Microcystin-LR by Microbial Degradation

This protocol is adapted from the method described for the isolation of intact this compound from microcystin-LR using a Sphingomonas strain.[10][12]

a. Microbial Degradation of Microcystin-LR:

-

Cultivate the Sphingomonas strain B-9 in a suitable nutrient broth.

-

Harvest the cells by centrifugation and prepare a cell-free extract by sonication or other cell lysis methods.

-

Incubate a solution of purified microcystin-LR with the cell extract. The enzymatic degradation proceeds through the formation of linearized microcystin-LR and a tetrapeptide intermediate, ultimately yielding this compound.[12]

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of microcystin-LR and the formation of this compound.

b. Purification of this compound:

-

Terminate the enzymatic reaction and remove proteinaceous material by precipitation with an organic solvent (e.g., methanol or acetonitrile) followed by centrifugation.

-

Concentrate the supernatant containing this compound under reduced pressure.

-

Purify the crude this compound using reversed-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in water (both containing a small percentage of trifluoroacetic acid, e.g., 0.1%) as the mobile phase.

-

Collect the fractions corresponding to the this compound peak, identified by its characteristic retention time and UV absorbance at 238 nm.

-

Confirm the identity and purity of the isolated this compound using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for the isolation and purification of this compound.

Chemical Synthesis of this compound

Numerous total synthesis routes for this compound have been reported. A general conceptual workflow is presented below. The specific reagents and conditions will vary depending on the chosen synthetic strategy.

Caption: Generalized workflow for the chemical synthesis of this compound.

Detection and Quantification of this compound-Containing Toxins

a. Enzyme-Linked Immunosorbent Assay (ELISA): This is a common high-throughput method for the detection and quantification of total microcystins and nodularins. The assay is based on the principle of competitive immunoassay.

-

Sample Preparation: Lyse cyanobacterial cells to release intracellular toxins. This can be achieved by freeze-thaw cycles or sonication.

-

Assay Procedure:

-

Add standards and samples to microtiter plate wells coated with a microcystin-protein analog.

-

Add a primary antibody specific to the this compound moiety. The free toxin in the sample and the immobilized toxin compete for antibody binding.

-

After incubation and washing, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colored product upon reaction with the enzyme.

-

Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of toxins in the sample.

-

-

Data Analysis: Generate a standard curve using known concentrations of a microcystin standard (e.g., MC-LR) and determine the concentration of toxins in the samples by interpolation.

b. Protein Phosphatase Inhibition Assay (PPIA): This assay measures the biological activity of microcystins and nodularins by quantifying their inhibition of PP1 or PP2A.

-

Reagents: Purified PP1 or PP2A enzyme, a suitable substrate (e.g., p-nitrophenyl phosphate (pNPP) for a colorimetric assay), and buffers.

-

Assay Procedure:

-

Incubate the phosphatase enzyme with various concentrations of standards or samples.

-

Add the substrate to initiate the enzymatic reaction.

-

Measure the rate of product formation (e.g., the increase in absorbance at 405 nm for p-nitrophenol).

-

The degree of inhibition is proportional to the concentration of active toxins in the sample.

-

-

Data Analysis: Calculate the percentage of inhibition for each sample and determine the toxin concentration by comparing it to a standard curve generated with a known inhibitor like microcystin-LR.

Signaling Pathways Affected by this compound-Containing Toxins

The primary molecular target of this compound-containing toxins is the inhibition of protein phosphatases 1 and 2A. This leads to the hyperphosphorylation of a multitude of cellular proteins, thereby dysregulating several critical signaling pathways. The following diagrams illustrate some of the key pathways affected.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Inhibition of PP1 and PP2A can lead to the aberrant activation of this pathway.

Caption: this compound-toxin mediated disruption of MAPK signaling.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, growth, and metabolism. Its dysregulation due to PP2A inhibition can have profound cellular consequences.

Caption: this compound-toxin mediated disruption of PI3K/Akt signaling.

Conclusion

The this compound amino acid is a molecule of immense interest in toxicology, pharmacology, and drug development. Its unique structure and potent biological activity as a protein phosphatase inhibitor make it a crucial component of cyanotoxin-induced cellular damage. A thorough understanding of its properties, the methods for its study, and the signaling pathways it affects is paramount for researchers working to mitigate the impact of these toxins and for those exploring the therapeutic potential of modulating protein phosphatase activity. This guide provides a foundational resource for professionals in these fields, consolidating key technical information to facilitate further research and innovation.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (amino acid) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microcystins with Modified Adda5-Residues from a Heterologous Microcystin Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Isolation of this compound from microcystin-LR by microbial degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Cyanotoxin Synthesis: An In-depth Technical Guide to the ADDA Biosynthesis Pathway in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) is a unique, non-proteinogenic β-amino acid that forms the cornerstone of the potent hepatotoxicity of microcystins and nodularins, toxins produced by cyanobacteria. The presence of the this compound moiety is critical for the biological activity of these toxins, making its biosynthetic pathway a key target for understanding and potentially controlling cyanobacterial toxicity.[1] This in-depth technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery involved, presenting available quantitative data, and offering detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in natural product biosynthesis, toxicology, and drug development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded within the microcystin synthetase (mcy) gene cluster.[2] This pathway is a prime example of polyketide synthesis, sharing mechanistic similarities with fatty acid biosynthesis.[3]

Genetic Locus: The mcy Gene Cluster

The genes responsible for this compound biosynthesis are located within the 55-kb mcy gene cluster.[2] This cluster is organized into two divergent operons, mcyA-C and mcyD-J.[4] The initial steps of this compound synthesis are catalyzed by enzymes encoded by the mcyD, mcyE, and mcyG genes.[2]

Enzymatic Machinery and Biochemical Reactions

The synthesis of this compound is carried out by a Type I modular polyketide synthase (PKS) system.[3][5] These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation.[6] The key enzymes directly involved in the formation of the this compound precursor are McyG, McyD, and McyE.[2]

The biosynthesis is proposed to start with the activation of a phenylacetate starter unit by McyG.[2] Subsequently, McyG, McyD, and McyE catalyze the successive incorporation of malonyl-CoA extender units to build the polyketide chain.[2] The growing chain is covalently attached to an acyl carrier protein (ACP) domain and passed between the catalytic domains of the PKS modules.[6] The core domains within these PKS modules include the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Additional domains such as ketoreductase (KR), dehydratase (DH), and methyltransferase (MT) are responsible for modifications of the growing polyketide chain.[7]

The proposed biosynthetic pathway for the this compound precursor is as follows:

-

Starter Unit Loading: The biosynthesis is initiated by the McyG enzyme, which is proposed to activate a phenylacetate unit and load it onto the PKS machinery.[2]

-

Chain Elongation: A series of condensation reactions with malonyl-CoA, catalyzed by the KS domains of McyG, McyD, and McyE, extends the polyketide chain.[2] The AT domains are responsible for selecting and loading the malonyl-CoA extender units onto the ACP domains.[8]

-

Tailoring Reactions: Within the PKS modules, KR, DH, and MT domains likely act on the growing polyketide chain to introduce the specific stereochemistry and modifications found in this compound.[7]

-

Release and further modification: The completed polyketide chain is eventually released from the PKS assembly line. The enzyme McyJ, a putative O-methyltransferase, is suggested to add the methoxy group to the this compound moiety.[2]

Quantitative Data on this compound Biosynthesis

Quantitative kinetic data for the specific enzymes involved in this compound biosynthesis (McyD, McyG, McyE) are not extensively available in the current literature. The determination of kinetic parameters such as Km, Vmax, and kcat for these large, complex PKS enzymes is challenging.[8] The table below is provided as a template for researchers to populate as more quantitative data becomes available.

| Enzyme | Substrate(s) | Km | Vmax | kcat | Optimal pH | Optimal Temperature (°C) | Reference |

| McyD | Malonyl-CoA, Acyl-ACP | Data not available | Data not available | Data not available | Data not available | Data not available | |

| McyE | Malonyl-CoA, Acyl-ACP | Data not available | Data not available | Data not available | Data not available | Data not available | |

| McyG | Phenylacetate, Malonyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Heterologous Expression and Purification of McyD

This protocol describes the heterologous expression of the mcyD gene in E. coli and subsequent purification of the recombinant protein. This is a foundational step for in vitro characterization of the enzyme.

1. Gene Cloning and Vector Construction:

- Amplify the mcyD gene from the genomic DNA of a microcystin-producing cyanobacterium (e.g., Microcystis aeruginosa) using PCR with primers containing appropriate restriction sites.

- Clone the PCR product into a suitable expression vector (e.g., pET-28a(+), which provides an N-terminal His-tag for purification) using standard molecular cloning techniques.

- Verify the sequence of the construct by DNA sequencing.

2. Protein Expression:

- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).[9]

- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grow overnight at 37°C with shaking.[10]

- Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[11]

- Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 16-18 hours to enhance protein solubility.[11]

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[10]

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).[11]

- Lyse the cells by sonication on ice.[11]

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

- Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged McyD protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein fractions by SDS-PAGE to assess purity.

- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

McyD Enzyme Assay

This protocol provides a method to measure the activity of the purified McyD enzyme by monitoring the incorporation of a radiolabeled extender unit.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 1 mM Dithiothreitol (DTT)

- 2.5 mM MgCl2

- 100 µM Acyl-ACP substrate (the growing polyketide chain attached to an ACP domain)

- 50 µM [14C]-Malonyl-CoA (as the extender unit)

- Purified McyD enzyme (concentration to be optimized)

2. Assay Procedure:

- Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

- Initiate the reaction by adding the purified McyD enzyme.

- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

- Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).[4]

- Precipitate the protein by incubating on ice for 30 minutes, followed by centrifugation.

- Wash the protein pellet to remove unincorporated [14C]-Malonyl-CoA.

- Measure the radioactivity of the protein pellet using a scintillation counter.

3. Data Analysis:

- Calculate the amount of incorporated [14C]-Malonyl-CoA based on the specific activity of the radiolabeled substrate.

- Determine the enzyme activity in units such as pmol/min/mg of enzyme.

- To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.[12] The data can be fitted to the Michaelis-Menten equation.[2][13]

LC-MS/MS Analysis of this compound Biosynthesis Intermediates

This protocol outlines a method for the detection and relative quantification of intermediates in the this compound biosynthesis pathway from cyanobacterial cell extracts.

1. Sample Preparation:

- Harvest cyanobacterial cells from a culture known to produce microcystins.

- Quench the metabolism rapidly, for instance, by flash-freezing the cell pellet in liquid nitrogen.

- Extract the metabolites using a solvent mixture such as acetonitrile/methanol/water (40:40:20) at -20°C.

- Centrifuge the extract to remove cell debris and collect the supernatant.[14]

- Dry the supernatant under a stream of nitrogen gas and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).[15]

2. LC-MS/MS Analysis:

- Inject the reconstituted extract onto a reverse-phase C18 column.[14]

- Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]

- Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Develop a multiple reaction monitoring (MRM) method to specifically detect the predicted masses of the this compound biosynthesis intermediates. This requires knowledge of the precursor and product ion masses for each intermediate.

3. Data Analysis:

- Identify the intermediates based on their retention times and specific MRM transitions.

- Perform relative quantification by comparing the peak areas of the intermediates in different samples. For absolute quantification, stable isotope-labeled internal standards would be required.

Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic pathway for this compound biosynthesis in cyanobacteria.

Experimental Workflow for McyD Characterization

Caption: Experimental workflow for the characterization of the McyD enzyme.

Conclusion

The biosynthesis of this compound is a critical process in the production of microcystin toxins by cyanobacteria. This technical guide has provided a detailed overview of the genetic and enzymatic basis of this pathway, along with adaptable experimental protocols for its investigation. While the general framework of this compound synthesis is understood, significant gaps remain in our knowledge, particularly concerning the quantitative aspects of the enzymatic reactions. Further research, including detailed kinetic analysis of the Mcy enzymes and in vitro reconstitution of the entire pathway, will be crucial for a complete understanding of this compound biosynthesis. Such knowledge will not only advance our fundamental understanding of natural product biosynthesis but may also pave the way for the development of strategies to mitigate the harmful effects of cyanobacterial blooms and to harness these biosynthetic pathways for the production of novel bioactive compounds.

References

- 1. Kinetic analysis of the actinorhodin aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 4. rsc.org [rsc.org]

- 5. Structural Diversity, Characterization and Toxicology of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous protein expression in E. coli [protocols.io]

- 10. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. desy.de [desy.de]

- 12. jackwestin.com [jackwestin.com]

- 13. graphmatik.io [graphmatik.io]

- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 15. organomation.com [organomation.com]

The Unseen Core: A Technical Guide to the Natural Sources and Occurrence of ADDA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) is a unique, non-proteinogenic β-amino acid that forms a crucial structural and functional component of a class of potent cyanobacterial toxins, namely microcystins and nodularins.[1][2] While not intrinsically toxic in its free form, the this compound moiety is indispensable for the hepatotoxicity of its parent compounds, which are recognized as significant environmental and public health concerns.[3][4] This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantification of this compound, along with the molecular mechanisms of its toxicological action.

Natural Sources and Occurrence of this compound

This compound is not found as a free amino acid in nature; instead, it is exclusively synthesized by certain species of cyanobacteria as a key building block for microcystins and nodularins.[2][5]

Producing Organisms

The primary producers of this compound-containing toxins are freshwater cyanobacteria, commonly known as blue-green algae. Several genera are implicated in the production of these toxins, with the most prominent being:

-

Microcystis : Species such as Microcystis aeruginosa are notorious for forming extensive and often toxic blooms in eutrophic freshwater bodies worldwide.[6][7]

-

Anabaena (now classified under Dolichospermum): Various species within this genus are known producers of microcystins.

-

Planktothrix : This genus also contributes significantly to the production of microcystins in aquatic environments.

-

Nostoc : Some terrestrial and aquatic Nostoc species have been found to produce microcystins.[5]

-

Nodularia : This genus is the primary producer of nodularins, which are structurally similar to microcystins and also contain this compound. They are more commonly found in brackish water environments.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process carried out by a large multi-enzyme complex encoded by the mcy gene cluster in microcystin-producing cyanobacteria. This pathway involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules. The synthesis is initiated with phenylacetate, which is extended by several acetate and propionate units, followed by methylation and methoxylation reactions to form the characteristic C20 amino acid structure of this compound.

The core of the this compound synthase is a modular PKS. The process can be broadly outlined as follows:

-

Initiation : The biosynthesis starts with the loading of a phenylacetate starter unit onto the acyl carrier protein (ACP) of the first PKS module.

-

Elongation and Modification : A series of PKS modules catalyze the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units. Within these modules, ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains modify the growing polyketide chain. C-methyltransferase (CMT) and O-methyltransferase (OMT) domains introduce the methyl and methoxy groups characteristic of this compound.

-

Termination : The completed polyketide chain is then transferred to an NRPS module, where the amino group is introduced, completing the synthesis of the this compound molecule.

The following diagram illustrates the logical flow of the this compound biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Enzymatic pathway for the bacterial degradation of the cyanobacterial cyclic peptide toxin microcystin LR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. Effects of Light on the Microcystin Content of Microcystis Strain PCC 7806 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waterboards.ca.gov [waterboards.ca.gov]

The Linchpin of a Toxin: An In-depth Technical Guide to the Role of ADDA in Microcystin Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcystins, a diverse group of cyclic heptapeptide hepatotoxins produced by cyanobacteria, pose a significant threat to public health. Their toxicity is intrinsically linked to their unique chemical structure, with one component, the unusual amino acid (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA), playing a central and indispensable role. This technical guide provides a comprehensive examination of the pivotal function of the this compound moiety in the molecular mechanisms of microcystin toxicity. We will delve into its critical involvement in enzyme inhibition, the downstream signaling cascades of oxidative stress and apoptosis, and provide detailed experimental protocols for studying these effects. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

The Core of Toxicity: this compound's Interaction with Protein Phosphatases

The primary molecular mechanism of microcystin toxicity is the potent and specific inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[1][2] This inhibition is almost entirely governed by the this compound moiety. The long hydrophobic side chain of this compound is crucial for the binding of the toxin to the catalytic subunit of these phosphatases.[1]

X-ray crystallography studies of the microcystin-LR (MC-LR) and PP1 complex have revealed the precise molecular interactions. The this compound side chain inserts into a hydrophobic groove on the surface of PP1, forming extensive van der Waals contacts. This initial binding is a critical first step that positions the rest of the microcystin molecule to interact with the active site of the enzyme. While other residues of the microcystin molecule contribute to the binding affinity and specificity, the hydrophobic interactions of the this compound side chain are the primary anchor.

Isomerization or oxidation of the this compound moiety, particularly at the conjugated diene system, dramatically reduces or eliminates the toxicity of microcystins, highlighting its absolute requirement for biological activity.[1] This structural feature is also responsible for the characteristic UV absorbance of microcystins at 238 nm, a property often utilized in their detection and quantification.

Quantitative Analysis of Microcystin Toxicity

The structural variations among the more than 270 known microcystin congeners, primarily in the two variable L-amino acids, lead to differences in their toxic potential. However, the presence of an intact this compound group remains the key determinant of toxicity. The following tables summarize key quantitative data related to the toxicity of various microcystin analogs, demonstrating the central role of this compound.

Table 1: In Vitro Inhibition of Protein Phosphatase 1 (PP1) and 2A (PP2A) by Microcystin Variants

| Microcystin Variant | Target Enzyme | IC50 (nM) | Reference(s) |

| Microcystin-LR | PP1 | ~0.3 | [1] |

| Microcystin-LR | PP2A | 2.2 | [2] |

| Nodularin | PP2A | 1.8 | [2] |

| Microcystin-YR | PP2A | 9 | [2] |

| Microcystin-RR | PP2A | 175 | [2] |

| Microcystin-LR | PP1 | 2.1 µg/L | [3] |

| Microcystin-LF | PP1 | 359.3 µg/L | [4] |

| Microcystin-LR | PP1 | 1.2 µg/L | [3] |

| Microcystin-LF | PP1 | 1.8 µg/L | [3] |

Table 2: In Vivo Acute Toxicity of Microcystin Variants in Mice (Intraperitoneal Injection)

| Microcystin Variant | LD50 (µg/kg body weight) | Reference(s) |

| Microcystin-LR | 32.5 - 158 | [5] |

| Microcystin-RR | 111 - 650 | [5] |

| Microcystin-LA | ~50 | [6] |

| Microcystin-YR | ~50 | [6] |

| Microcystin-YM(O) | ~50 | [6] |

| [d-Asp³]MC-LR | More toxic than MC-LR | [7] |

| GSH conjugate of MC-LR | 2.4 - 16.5 times higher than MC-LR | [8] |

| Cys conjugate of MC-LR | 2.4 - 16.5 times higher than MC-LR | [8] |

Downstream Signaling Consequences of this compound-Mediated PP1/PP2A Inhibition

The inhibition of PP1 and PP2A by the this compound-anchored microcystins leads to a state of hyperphosphorylation of numerous cellular proteins. This dysregulation of the cellular phosphorylation-dephosphorylation balance triggers a cascade of downstream signaling events, primarily culminating in oxidative stress and apoptosis.

Oxidative Stress

Microcystin exposure has been shown to induce the formation of reactive oxygen species (ROS), leading to oxidative stress.[9] This is a key secondary mechanism of toxicity following PP1/PP2A inhibition. The hyperphosphorylation of proteins involved in cellular stress responses contributes to the generation of ROS. The this compound moiety is indirectly crucial for this process, as its interaction with phosphatases is the initiating event. The resulting oxidative stress can lead to lipid peroxidation, DNA damage, and the depletion of cellular antioxidants like glutathione.

Apoptosis

Apoptosis, or programmed cell death, is a major outcome of microcystin toxicity. The inhibition of PP1 and PP2A by this compound-containing microcystins activates several pro-apoptotic signaling pathways.

-

Caspase Activation: Microcystin-LR has been demonstrated to induce the activation of the caspase cascade, a central execution pathway of apoptosis. This includes the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.[10]

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted by microcystin exposure. Studies have shown that microcystins can lead to a decrease in the expression of the anti-apoptotic Bcl-2 and an increase in the expression of the pro-apoptotic Bax, thereby promoting apoptosis.[11]

-

p53 and NF-κB Pathways: The tumor suppressor protein p53 and the transcription factor NF-κB are also implicated in microcystin-induced apoptosis. Hyperphosphorylation resulting from PP1/PP2A inhibition can lead to the activation of these pathways, further promoting the apoptotic process.

Visualizing the Impact of this compound: Signaling Pathways and Experimental Workflows

To visually represent the complex processes orchestrated by the this compound moiety, the following diagrams have been generated using the DOT language.

Caption: Overview of this compound's role in microcystin toxicity.

Caption: Microcystin-induced apoptotic signaling cascade.

References

- 1. Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for detecting classes of microcystins by combination of protein phosphatase inhibition assay and ELISA: comparison with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Protein Phosphatase Inhibition Assay with LC-MS/MS for Diagnosis of Microcystin Toxicosis in Veterinary Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition equivalency factors for microcystin variants in recombinant and wild-type protein phosphatase 1 and 2A assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Critical role of reactive oxygen species formation in microcystin-induced cytoskeleton disruption in primary cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microcystin-LR Induced Apoptosis in Rat Sertoli Cells via the Mitochondrial Caspase-Dependent Pathway: Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [The expression of bcl-2 and bax genes during microcystin induced liver tumorigenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of the ADDA Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), commonly known as ADDA, is a unique, non-proteinogenic β-amino acid that forms a crucial structural component of a class of potent hepatotoxins known as microcystins and nodularins.[1][2][3] These toxins are produced by various species of cyanobacteria (blue-green algae) and are responsible for significant environmental and health concerns, including livestock poisoning and potential human health risks through contaminated water sources. The this compound moiety is essential for the biological activity of these toxins, which primarily involves the potent inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), key enzymes in cellular signaling.[4][5] This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of the this compound compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Structure Elucidation

The first complete structural elucidation of a microcystin, microcystin-LR, was reported in 1984 by Botes and colleagues.[6] This pioneering work involved a combination of analytical techniques, including amino acid analysis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, which revealed the cyclic heptapeptide nature of the toxin and the presence of the novel C20 amino acid, this compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Revealed the presence of vinyl protons with large coupling constants, indicative of the E,E-diene system. Signals corresponding to the methoxy group, multiple methyl groups, and the phenyl group were also identified.

-

¹³C NMR: Confirmed the presence of 20 carbon atoms, including those of the carboxylic acid, the conjugated diene, the methoxy group, and the phenyl ring.[7][8][9]

-

-

Mass Spectrometry (MS):

-

Electron Impact (EI-MS) and Fast Atom Bombardment (FAB-MS) provided the molecular weight of the toxin and fragmentation patterns. A characteristic fragment ion at m/z 135 is consistently observed in the mass spectra of microcystins and is attributed to a fragment of the this compound side chain, serving as a diagnostic marker.[5][10]

-

Biological Activity and Mechanism of Action

The toxicity of microcystins and nodularins is intrinsically linked to the this compound molecule. The extended hydrophobic side chain of this compound plays a critical role in the binding of the toxin to the active site of protein phosphatases 1 (PP1) and 2A (PP2A).[11]

Inhibition of Protein Phosphatases 1 and 2A

Microcystins are potent inhibitors of PP1 and PP2A, with IC50 values typically in the nanomolar range. This inhibition leads to hyperphosphorylation of numerous cellular proteins, disrupting a wide array of cellular processes.

Table 1: Inhibitory Activity (IC50) of Microcystin Variants against Protein Phosphatases 1 and 2A

| Microcystin Variant | Target Phosphatase | IC50 (nM) | Reference |

| Microcystin-LR | PP1 | ~0.1 | [5] |

| PP2A | <0.1 | [5] | |

| Microcystin-RR | PP1 | - | |

| PP2A | 0.072 | [12] | |

| Microcystin-YR | PP1 | - | |

| PP2A | 0.147 | [12] | |

| Microcystin-LF | PP1A | 3.0 | [11] |

| PP2A | 0.096 | [12] | |

| Microcystin-LW | PP1A | 3.8 | [11] |

| PP2A | 0.114 | [12] | |

| Nodularin | PP2A | 0.54 | [12] |

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.

Downstream Signaling Pathways

The inhibition of PP1 and PP2A by this compound-containing toxins triggers a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death) and cellular damage.

Synthesis of this compound

The complex stereochemistry of this compound, with its four chiral centers and two trans double bonds, has made its total synthesis a significant challenge for organic chemists. Several synthetic routes have been developed, with varying degrees of efficiency and stereocontrol.

Overview of a Stereocontrolled Synthetic Approach

One notable approach involves the stereocontrolled synthesis starting from D-aspartic acid to establish the C2 and C3 stereocenters, and utilizing a chiral auxiliary, such as a (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, to control the stereochemistry at C8 and C9.[13]

Experimental Protocols

This assay measures the inhibition of PP1 or PP2A by quantifying the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP).[14]

Materials:

-

Purified PP1 or PP2A enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA)

-

p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in assay buffer)

-

This compound-containing compound (or other inhibitor) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 20 µL of the protein phosphatase enzyme solution to each well of a 96-well plate.

-

Add 20 µL of the this compound-containing compound at different dilutions (or buffer for control) to the respective wells.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 160 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 2 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Conclusion

The discovery and characterization of the this compound compound have been pivotal in understanding the toxicology of microcystins and nodularins. Its unique structure and potent biological activity as a protein phosphatase inhibitor have made it a subject of intense research. The total synthesis of this compound, while challenging, has enabled further investigation into its structure-activity relationships and the development of analytical standards. For researchers in drug development, the potent and specific inhibition of PP1 and PP2A by this compound-containing molecules offers a valuable pharmacological tool and a potential starting point for the design of novel therapeutics targeting these critical cellular phosphatases. Continued research into the synthesis of this compound analogs and a deeper understanding of its interaction with protein phosphatases will undoubtedly pave the way for new discoveries in both toxicology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Microcystin-induced Cytotoxicity and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanobacterial microcystin-LR is a potent and specific inhibitor of protein phosphatases 1 and 2A from both mammals and higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Diversity, Characterization and Toxicology of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERIC - EJ275113 - Structure Elucidation of a Natural Product., Journal of Chemical Education, 1983-Jan [eric.ed.gov]

- 8. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 9. atdbio.com [atdbio.com]

- 10. Microcystins with Modified Adda5-Residues from a Heterologous Microcystin Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition equivalency factors for microcystin variants in recombinant and wild-type protein phosphatase 1 and 2A assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular oxidative stress stimulated by microcystin: review | Research, Society and Development [rsdjournal.org]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical and Chemical Properties of ADDA

(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly abbreviated as ADDA, is a unique non-proteinogenic β-amino acid.[1] It is a crucial structural component of a class of potent hepatotoxins known as microcystins and nodularins, which are cyclic peptides produced by various genera of cyanobacteria.[1][2] The this compound moiety is indispensable for the biological activity of these toxins, playing a central role in their interaction with and inhibition of protein phosphatases.[2][3] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with key experimental protocols for its study.

Physical Properties

This compound possesses distinct physical properties that are fundamental to its function within microcystins and for its detection. The most notable feature is its conjugated diene system, which is responsible for a characteristic ultraviolet (UV) absorbance.[2] The long, hydrophobic side chain significantly influences the solubility and interaction of the parent toxin with biological membranes and enzymes.[4]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₉NO₃ | [5][6] |

| Molecular Weight | 331.4 g/mol | [5][6] |

| Appearance | Colorless, crystalline solid (inferred from general amino acid properties) | [7][8] |

| UV Absorbance (λmax) | 238 nm | [2] |

| Melting Point | >200 °C (inferred from general amino acid properties) | [7][8] |

| Solubility | The this compound moiety is highly hydrophobic.[4] As a free amino acid, it is expected to be soluble in polar organic solvents and have limited solubility in water, dependent on pH.[4][7] |

Chemical Properties

The chemical structure of this compound is characterized by a C₂₀ aliphatic chain with multiple chiral centers, a methoxy group, a phenyl group, and a conjugated diene system. This complex structure, particularly its stereochemistry, is essential for toxicity.[2][9]

Table 2: Chemical Identifiers and Structural Information for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid | [10] |

| CAS Number | 126456-06-2 | [5] |

| Key Structural Features | β-amino acid, conjugated dienes (4E, 6E), multiple stereocenters (2S, 3S, 8S, 9S), hydrophobic C₂₀ side chain | [1][11][12] |

Reactivity and Stability

The chemical stability of the this compound moiety is a critical determinant of microcystin toxicity.

-

Oxidation: The conjugated diene system is susceptible to oxidation by agents like chlorine and ozone.[10] This reaction disrupts the conjugated system and is a common method for water detoxification, as it eliminates the toxicity of microcystins.[10][13]

-

Isomerization: The stereochemistry of the double bonds at the C4 and C6 positions is crucial. Isomerization from the (4E, 6E) configuration to other geometric isomers, such as (6Z), results in a dramatic reduction or complete loss of toxicity.[9][13]

-

Degradation: Like other amino acids, this compound can undergo degradation processes such as deamination under certain conditions.[14][15] In the context of microcystin analysis by mass spectrometry, the this compound side chain produces a characteristic fragment ion at m/z 135, which is often used as a diagnostic marker for the presence of microcystins.[16][17]

Biological and Toxicological Profile

While this compound is the primary toxicophore of microcystins, the isolated amino acid itself is non-toxic.[3][18] Its toxicity is only expressed when it is integrated into the cyclic peptide structure of a microcystin or nodularin.

Mechanism of Action: Protein Phosphatase Inhibition

The primary mechanism of microcystin toxicity is the potent inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[1] These enzymes are crucial regulators of numerous cellular processes.

-

Initial Binding: The cyclic structure of the microcystin positions the this compound side chain for interaction with the phosphatase enzyme.

-

Hydrophobic Interaction: The long, hydrophobic this compound tail inserts into a hydrophobic groove adjacent to the catalytic site of the phosphatase.[4][19]

-

Covalent Bonding: The Mdha (N-methyldehydroalanine) residue of the microcystin forms a covalent bond with a cysteine residue in the phosphatase, locking the toxin in place.[20]

-

Active Site Blockage: The bound this compound chain physically obstructs the active site, preventing natural substrates from binding and being dephosphorylated.[19]

This inhibition leads to a state of hyperphosphorylation of cellular proteins, causing a cascade of downstream effects including cytoskeletal disruption, loss of cell morphology, apoptosis, and ultimately, severe liver damage (hepatotoxicity).[1]

Caption: Mechanism of protein phosphatase inhibition by microcystin via the this compound moiety.

Experimental Protocols

The unique properties of this compound have led to the development of specific protocols for its isolation, characterization, and synthesis.

Protocol: Isolation of this compound from Microcystin-LR via Microbial Degradation

This protocol is based on the methodology described for isolating intact this compound using a Sphingomonas bacterial strain.[18]

Methodology:

-

Culturing: Grow a pure culture of the degrading bacterial strain (e.g., Sphingomonas sp. B-9) in a suitable nutrient broth.

-

Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using sonication or enzymatic methods to prepare a cell-free extract.

-

Incubation: Incubate the purified microcystin-LR with the bacterial cell extract in a buffered solution. The reaction proceeds through intermediates, including linearized microcystin-LR and a smaller tetrapeptide.

-

Monitoring: Monitor the degradation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to track the disappearance of microcystin-LR and the appearance of degradation products.

-

Purification: Once the degradation is complete, purify the resulting free this compound from the reaction mixture using chromatographic techniques, such as reversed-phase HPLC.

-

Structural Characterization: Confirm the identity and structure of the isolated this compound using spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[18]

Caption: Workflow for the microbial degradation of microcystin-LR to isolate free this compound.

Protocol: Analytical Characterization and Quantification

The analysis of microcystins heavily relies on detecting the this compound moiety.

Methodology:

-

Sample Preparation: Extract microcystins from the sample matrix (e.g., water, biological tissue) using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Chromatographic Separation: Separate the different microcystin variants using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often containing an acid modifier like trifluoroacetic acid (TFA).

-

UV Detection: For quantification and initial identification, use a UV detector set to 238 nm, which is the characteristic absorbance maximum of the this compound conjugated diene system.[2]

-

Mass Spectrometric Confirmation: For confirmation and structural elucidation, couple the HPLC system to a mass spectrometer (LC-MS/MS). In tandem MS, a common and diagnostic fragmentation pathway for most microcystins involves the cleavage of the this compound side chain, producing a characteristic product ion at m/z 135.0804.[16] This fragment is highly specific and is used for targeted screening of microcystins.

Caption: Analytical workflow for the detection and quantification of this compound-containing toxins.

Protocol: Stereocontrolled Chemical Synthesis (Conceptual)

The total synthesis of this compound is a significant challenge in organic chemistry due to its multiple stereocenters. Published methods provide a roadmap for its construction.[11][12]

Methodology Overview:

-

Chiral Building Blocks: The synthesis typically employs a convergent approach, constructing different fragments of the molecule separately before joining them.

-

Stereocenter Control (C8, C9): Chiral auxiliaries, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, are used to direct the stereoselective alkylation and other bond-forming reactions to set the S-configuration at the C8 and C9 positions.[11][12]

-

Stereocenter Control (C2, C3): The chiral centers at the C2 and C3 positions are often derived from a chiral starting material, such as D-aspartic acid.[11][12]

-

Diene Formation: The conjugated (4E, 6E)-diene system is typically constructed using olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, which allow for control of the double bond geometry.

-

Fragment Coupling and Deprotection: The synthesized fragments are coupled, and protecting groups are removed in the final steps to yield the free this compound amino acid.

Conclusion

This compound is a structurally complex and biologically significant amino acid. Its physical properties, particularly its hydrophobicity and unique UV absorbance, are key to the function and detection of the microcystins it comprises. The specific chemical structure and stereochemistry of this compound are absolutely required for the inhibition of protein phosphatases, the molecular basis of its toxicity. The experimental protocols for its isolation, analysis, and synthesis underscore its importance in the fields of toxicology, environmental science, and natural product chemistry.

References

- 1. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, Nodularin, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Microcystins [www-cyanosite.bio.purdue.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid | C20H29NO3 | CID 14205264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-9-methoxy-10-phenyl-2,6,8-trimethyl-deca-4,6-dienoic acid | C20H29NO3 | CID 4478472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Properties of amino acids: physical and chemical - Online Biology Notes [onlinebiologynotes.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. acs.org [acs.org]

- 11. Stereocontrolled synthesis of (2S, 3S, 8S, 9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4E,6E-dienoic acid (this compound), the characteristic amino acid of microcystins and nodularin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Stereocontrolled synthesis of (2S,3S,8S,9S,4E,6E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (this compound), the amino acid characteristic of microcystins and nodularin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Microcystins with Modified Adda5-Residues from a Heterologous Microcystin Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Isolation of this compound from microcystin-LR by microbial degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, Nodularin, Saxitoxin and Cylindrospermopsin | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

Unveiling the Molecular Identity of ADDA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular characteristics of (all-S,all-E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA), a non-proteinogenic amino acid crucial to the toxicity of several cyanobacterial toxins. This document outlines its physicochemical properties, its role in significant signaling pathways, and the experimental methodologies for its characterization.

Core Molecular Data of this compound

The fundamental molecular and chemical properties of this compound are summarized below, providing a quantitative foundation for research and analysis.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₉NO₃ | [1][2] |

| Molecular Weight | 331.45 g/mol | [1][2] |

| CAS Number | 126456-06-2 |

Signaling Pathway: Inhibition of Protein Phosphatases

This compound is a critical structural component of microcystins and nodularins, potent hepatotoxins produced by cyanobacteria. The toxicity of these compounds stems from their ability to inhibit protein phosphatases 1 (PP1) and 2A (PP2A), key regulators of numerous cellular processes. The this compound moiety plays a pivotal role in this inhibitory action.

The following diagram illustrates the signaling pathway of PP1 inhibition by microcystin, highlighting the essential role of the this compound side chain.

Caption: Inhibition of Protein Phosphatase 1 (PP1) by Microcystin, mediated by the this compound side chain.

Experimental Protocols

Determination of this compound Molecular Weight by Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of this compound using mass spectrometry, a highly accurate and sensitive technique.

1. Sample Preparation:

- Obtain a purified sample of this compound. If part of a larger molecule like microcystin, chemical or enzymatic hydrolysis may be required to isolate the this compound amino acid.

- Dissolve the purified this compound in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

2. Mass Spectrometry Analysis:

- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for amino acids.

- Ionization: Introduce the sample solution into the ESI source. A high voltage is applied to the liquid to generate charged droplets. As the solvent evaporates, gas-phase ions of this compound are formed.

- Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

3. Data Analysis:

- The mass spectrum will show a prominent peak corresponding to the protonated molecule of this compound ([M+H]⁺).

- The m/z value of this peak is used to calculate the molecular weight of this compound. For a singly charged ion, the molecular weight is the m/z value minus the mass of a proton (approximately 1.007 Da).

- Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the chemical formula (C₂₀H₂₉NO₃) to confirm the identity of the compound.

Experimental Workflow for this compound Isolation and Identification

The following diagram outlines a typical workflow for the isolation of cyanobacterial toxins and the subsequent identification of the this compound component.

Caption: General experimental workflow for the isolation and identification of this compound from cyanobacteria.

References

Methodological & Application

analytical methods for ADDA detection in water

An Application Note on Analytical Methods for the Detection of ADDA-Containing Cyanotoxins in Water

Introduction

The presence of cyanotoxins in water sources is a significant global health concern. Among the most prevalent and toxic are microcystins (MCs) and nodularins (NODs). A key structural feature of these toxins is the unique β-amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly known as this compound.[1][2] The this compound moiety is essential for the biological activity of these toxins—specifically their inhibition of protein phosphatases 1 and 2A—and serves as a primary target for their detection.[1][2]

This document provides detailed application notes and protocols for the principal analytical methods used to detect and quantify this compound-containing toxins in water. The methods covered include the highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS), the rapid and sensitive enzyme-linked immunosorbent assay (ELISA), and the activity-based protein phosphatase inhibition assay (PPIA). These methods are crucial for monitoring water quality, ensuring public safety, and conducting research in toxicology and drug development.

It is important to distinguish this compound-containing toxins from other cyanotoxins like anatoxin-a. While analytical techniques such as LC-MS/MS and ELISA are used for both, the specific antibodies, standards, and instrumental parameters are entirely different.[3][4] This note focuses exclusively on methods targeting the this compound structure of microcystins and nodularins.

Quantitative Method Comparison

The selection of an analytical method often depends on the required sensitivity, specificity, and sample throughput. The following table summarizes the key quantitative parameters for the primary this compound detection methods.

| Parameter | LC-MS/MS | This compound-ELISA | Protein Phosphatase Inhibition Assay (PPIA) |

| Principle | Chromatographic separation followed by mass-to-charge ratio detection for specific toxin variants. | Competitive immunoassay using antibodies that recognize the this compound structure. | Measures the inhibition of protein phosphatase activity by the toxins. |

| Limit of Detection (LOD) | ~0.05 µg/L (analyte-dependent)[5] | ~0.1 ng/mL (0.1 µg/L)[4][6] | ~0.4 µg/L (MC-LR equivalent)[7] |

| Limit of Quantitation (LOQ) | Analyte-dependent, can be as low as 0.05 µg/L[5] | ~0.5 ng/mL (0.5 µg/L)[4][6] | ~10-20 ng/mL (10-20 µg/L) for some assays[2] |

| Linear Range | Wide, typically multiple orders of magnitude. | 0.15 - 5.0 µg/L[8] | 0.4 µg/L - 5 µg/L[7] |

| Specificity | High; can identify and quantify individual toxin congeners. | Broad; detects multiple congeners that share the this compound structure. Cross-reactivity varies. | Detects all toxins that inhibit PP1/PP2A, providing a measure of total toxic potential. |

| Recovery Rate | Typically 80-120% with appropriate sample preparation. | 82% - 117% in fortified water samples.[4][6] | 77% - 115% in spiked water samples.[7] |

| Primary Application | Confirmatory analysis and precise quantification of specific toxins.[3][9][10] | Rapid screening of a large number of samples for total microcystin/nodularin content. | Assessment of total toxicological activity of a sample. |

Experimental Workflows and Protocols

Accurate detection begins with proper sample collection and preparation, followed by the specific analytical procedure.

Sample Collection and Preparation

Proper sample handling is critical to ensure the stability of the toxins and to accurately measure both dissolved (extracellular) and cell-bound (intracellular) concentrations.

Protocol for Sample Preparation (Total Toxin Analysis):

-

Collection: Collect water samples in clean amber glass or polyethylene bottles.[11]

-

Storage: If not analyzed immediately, store samples at 4°C in the dark. For long-term storage, freeze at -20°C.[4][6]

-

Cell Lysis: To measure the total toxin concentration (intracellular and extracellular), subject the sample to three complete freeze-thaw cycles.[5] This process ruptures the cyanobacterial cells, releasing the intracellular toxins into the water.

-

Filtration/Clarification: After lysis, centrifuge or filter the sample (e.g., using a 0.45 µm filter) to remove cellular debris that could interfere with the analysis.[4][6][12] The resulting clarified aqueous sample is now ready for analysis.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for confirmatory analysis, offering high specificity and sensitivity to identify and quantify individual microcystin congeners.[3][10]

Protocol Outline:

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Load a known volume of the prepared water sample (e.g., 500 mL) onto the cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the toxins with an organic solvent, typically methanol with a small percentage of formic acid.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller, known volume of mobile phase for injection.

-

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: Run a gradient from low to high organic phase (Mobile Phase B) to separate the different microcystin congeners.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each target microcystin congener. A common precursor ion for many MCs is derived from the protonated this compound fragment ([M+H]+ → m/z 135).

-

-

Quantification:

-

Generate a calibration curve using certified reference standards for each microcystin congener.

-

Calculate the concentration of each congener in the sample by comparing its peak area to the calibration curve.

-

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used screening tool based on the specific recognition of the this compound moiety by monoclonal or polyclonal antibodies.[13] The direct competitive ELISA is a common format.[8]

Protocol for Direct Competitive this compound-ELISA:

-

Preparation: Allow all reagents and prepared samples to reach room temperature.

-

Standard/Sample Addition: Add 50 µL of each standard, control, and prepared water sample to the appropriate wells of the antibody-coated microtiter plate.

-

Enzyme Conjugate Addition: Add 50 µL of the this compound-enzyme conjugate solution to each well. Mix gently.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature. During this time, the free this compound in the sample and the this compound-enzyme conjugate compete for binding to the immobilized anti-ADDA antibodies.[8][13]

-

Washing: Decant the contents of the plate and wash it four times with the provided wash buffer. This removes any unbound reagents.

-

Substrate Addition: Add 100 µL of the colorimetric substrate (e.g., TMB) to each well.

-

Color Development: Incubate the plate for 20-30 minutes in the dark. The enzyme on the bound conjugate will convert the substrate, generating a color.

-

Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Reading: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound-containing toxins in the sample.[8][13]

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the toxin concentration in the samples from this curve.

Method 3: Protein Phosphatase Inhibition Assay (PPIA)